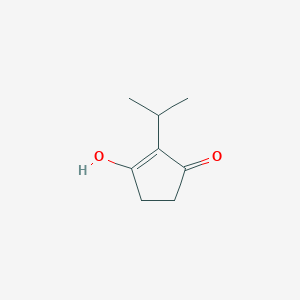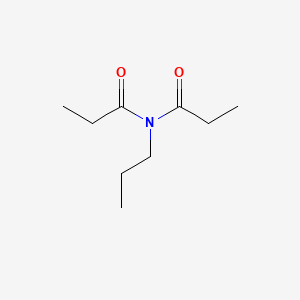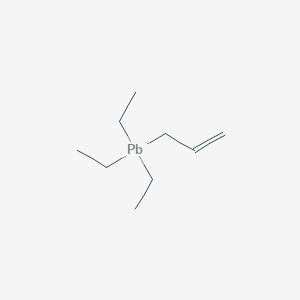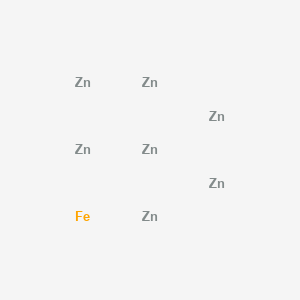
Iron;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron and zinc are two essential elements that play crucial roles in various biological and industrial processes. When combined, they form compounds such as zinc ferrite (ZnFe₂O₄), which exhibit unique properties and applications. Zinc ferrite is a synthetic inorganic compound with a spinel structure, known for its magnetic properties and stability at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc ferrite can be synthesized through several methods:
Co-precipitation Method: This involves aging solutions of zinc nitrate (Zn(NO₃)₂) and iron nitrate (Fe(NO₃)₃) in the presence of triethanolamine and hydrazine.
Solid-State Reaction: This method involves reacting iron oxides with zinc oxide at high temperatures.
Green Synthesis: Utilizing plant extracts, such as Psidium guajava leaf extract, to synthesize zinc and iron nanoparticles.
Industrial Production Methods
Industrial production of zinc ferrite typically involves high-temperature solid-state reactions between zinc oxide and iron oxides. This method is favored for its scalability and efficiency in producing large quantities of zinc ferrite .
Chemical Reactions Analysis
Types of Reactions
Zinc ferrite undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc and iron ions can participate in redox reactions, altering their oxidation states.
Substitution Reactions: Zinc ferrite can undergo substitution reactions where other metal ions replace zinc or iron ions in the lattice.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or hydrogen peroxide can be used to oxidize zinc and iron ions.
Reducing Agents: Hydrazine and sodium borohydride are common reducing agents used in the synthesis and modification of zinc ferrite.
Major Products Formed
The primary product formed from these reactions is zinc ferrite (ZnFe₂O₄), which can exhibit different magnetic and structural properties depending on the synthesis method and conditions .
Scientific Research Applications
Zinc ferrite has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which zinc ferrite exerts its effects involves:
Magnetic Properties: The spinel structure of zinc ferrite allows for significant magnetic interactions, making it useful in magnetic applications.
Antimicrobial Action: Zinc and iron ions disrupt bacterial cell membranes and interfere with essential metabolic processes, leading to bacterial cell death.
Catalytic Activity: Zinc ferrite acts as a catalyst by providing active sites for chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
Magnesium Ferrite (MgFe₂O₄): Similar spinel structure but with magnesium instead of zinc.
Nickel Ferrite (NiFe₂O₄): Another spinel ferrite with nickel, known for its higher magnetic coercivity.
Uniqueness of Zinc Ferrite
Zinc ferrite is unique due to its combination of high thermal stability, magnetic properties, and versatility in various applications. Unlike magnesium and nickel ferrites, zinc ferrite exhibits a balance of magnetic and catalytic properties, making it suitable for a broader range of applications .
Properties
CAS No. |
12023-07-3 |
|---|---|
Molecular Formula |
FeZn7 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
iron;zinc |
InChI |
InChI=1S/Fe.7Zn |
InChI Key |
DRBKVOCGSKVKEF-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




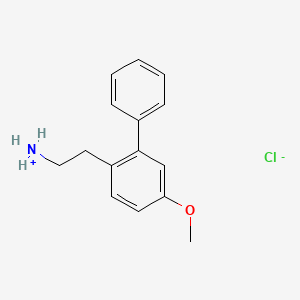
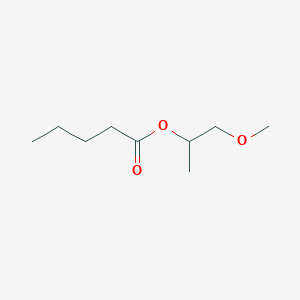

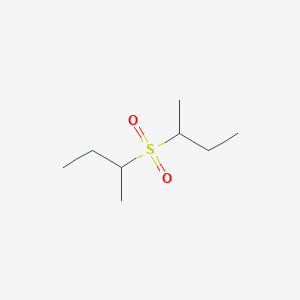
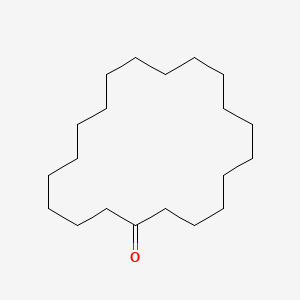

![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)
